Anticancer agent 13

Molecular Docking HER2 Inhibition Diamide Scaffold

Anticancer agent 13 is a well-defined diamide scaffold essential for reproducible SAR campaigns and as a benchmark for synthetic chemistry protocols. Due to significant target binding variability among diamide analogs, this specific compound ensures data consistency in HER2 inhibitor research and apoptosis assays. Order high-purity material to validate computational workflows and build coherent SAR datasets.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
Cat. No. B13904884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 13
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CC(C(=O)NCC2=CC=CC=C2)O
InChIInChI=1S/C18H20N2O3/c21-16(18(23)20-13-15-9-5-2-6-10-15)11-17(22)19-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23)
InChIKeyBXQCLKTYJMYTAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 13: Structural Definition and Procurement Considerations


Anticancer agent 13 is a small molecule anticancer compound derived from dicarboxylic acids and amines [1]. It is a defined chemical entity with the IUPAC name N1,N4-dibenzyl-2-hydroxysuccinamide, corresponding to CAS 38116-01-7, and a molecular formula of C18H20N2O3 (MW: 312.36) [1]. Its primary documented value lies in its use as a research tool, with its synthesis characterized in the context of developing sustainable methods for producing diamide-based anticancer agents [1].

Procurement Rationale: Why Anticancer Agent 13 is Not Interchangeable with Similar Diamides


The unique structural composition of anticancer agent 13, specifically its N1,N4-dibenzyl-2-hydroxysuccinamide configuration, dictates its potential interactions with biological targets [1]. Even minor alterations in the substitution pattern on the diamide scaffold are known to drastically change a compound's lipophilicity, cell permeability, and, most critically, its anticancer activity and selectivity profile [2]. Substituting this specific compound with a generic or structurally similar analog introduces significant uncertainty in experimental outcomes, as the precise structure-activity relationship (SAR) has not been fully elucidated for this series.

Quantitative Differentiation Evidence for Anticancer Agent 13 (CAS 38116-01-7)


Structural and In Silico Differentiation: HER2 Docking Score vs. Class Analogs

While in vitro or in vivo anticancer activity data is currently absent from the primary literature, quantitative in silico data provides a basis for initial differentiation. Anticancer agent 13 demonstrates a significant computed docking score of -7.3 kcal/mol against the human epidermal growth factor receptor (HER2) [1]. This is a key distinction from other diamides synthesized in the same study, which showed varying docking scores, indicating a compound-specific interaction profile with this established cancer target [1].

Molecular Docking HER2 Inhibition Diamide Scaffold

Recommended Research Applications for Anticancer Agent 13


A Defined Chemical Tool for In Vitro HER2 Inhibition Hypothesis Testing

Given its in silico docking score of -7.3 kcal/mol against HER2 [1], anticancer agent 13 serves as a well-defined starting point for researchers aiming to experimentally validate this computational prediction. Procurement of this specific compound enables targeted cell-based assays (e.g., in HER2-overexpressing cell lines like SK-BR-3 or BT-474) to measure its effect on cell proliferation and downstream signaling pathways.

Starting Point for Medicinal Chemistry and SAR Studies

For medicinal chemists, anticancer agent 13 offers a defined chemical scaffold for structure-activity relationship (SAR) investigations. The established synthetic route using a reusable Nb2O5 catalyst [1] provides a foundation for generating novel analogs. Researchers can systematically modify the dibenzyl or hydroxysuccinamide moieties to explore the impact on both in silico docking scores and eventual in vitro anticancer activity [2].

Reference Compound in Green Chemistry and Catalysis Research

The synthesis of anticancer agent 13 is a key output of a sustainable catalytic method using Nb2O5 [1]. Procuring this compound allows researchers in green chemistry and catalysis to use it as a reference standard when developing or benchmarking new heterogeneous catalysts for the synthesis of diamide-containing pharmaceutical building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.